molecular formula C12H8F4N2O2 B6633906 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

货号 B6633906
分子量: 288.20 g/mol
InChI 键: FVPUQJZVDCGPAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and diseases. Therefore, the inhibition of BTK by TAK-659 has implications for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

作用机制

TAK-659 works by selectively inhibiting BTK, which is a key enzyme involved in the signaling pathways of B-cells. BTK is essential for the activation and proliferation of B-cells, and its inhibition by TAK-659 leads to the suppression of B-cell activity, including the production of antibodies. This mechanism of action has implications for the treatment of diseases where B-cell activity plays a significant role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. These studies have shown that TAK-659 effectively inhibits BTK activity, leading to the suppression of B-cell activity and the production of antibodies. In addition, TAK-659 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. However, further studies are needed to fully understand the biochemical and physiological effects of TAK-659.

实验室实验的优点和局限性

TAK-659 has several advantages for use in laboratory experiments. It is highly selective for BTK and has shown good efficacy in preclinical studies. TAK-659 is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, TAK-659 has some limitations for use in laboratory experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for the research and development of TAK-659. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659 and to optimize its synthesis and formulation for clinical use.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluoro-4-nitrobenzoic acid with 3-(trifluoromethyl)-1H-pyrazole-1-methanol in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with a reducing agent, such as iron powder, to yield the final product. The synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.

科学研究应用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. In particular, it has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD).

属性

IUPAC Name

2-fluoro-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O2/c13-9-5-7(1-2-8(9)11(19)20)6-18-4-3-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUQJZVDCGPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。